Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 76508-33-3
VCID: VC16223493
InChI: InChI=1S/C11H13NO6S/c1-17-10(13)7-12-19(15,16)9-6-4-3-5-8(9)11(14)18-2/h3-6,12H,7H2,1-2H3
SMILES:
Molecular Formula: C11H13NO6S
Molecular Weight: 287.29 g/mol

Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester

CAS No.: 76508-33-3

Cat. No.: VC16223493

Molecular Formula: C11H13NO6S

Molecular Weight: 287.29 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester - 76508-33-3

Specification

CAS No. 76508-33-3
Molecular Formula C11H13NO6S
Molecular Weight 287.29 g/mol
IUPAC Name methyl 2-[(2-methoxy-2-oxoethyl)sulfamoyl]benzoate
Standard InChI InChI=1S/C11H13NO6S/c1-17-10(13)7-12-19(15,16)9-6-4-3-5-8(9)11(14)18-2/h3-6,12H,7H2,1-2H3
Standard InChI Key IIDZKCBMTQAQRS-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic name benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester reflects its IUPAC nomenclature:

  • Parent structure: Methyl benzoate (methyl ester of benzoic acid).

  • Substituent: A sulfonamide group (-SO₂-NH-) at the 2-position of the benzene ring.

  • Functionalization: The sulfonamide nitrogen is bonded to a 2-methoxy-2-oxoethyl group (CH₃O-C(O)-CH₂-).

This structure is distinct from related compounds such as 2-[(2-methoxy-2-oxoethyl)sulfonyl]benzoic acid methyl ester (CAS 26759-41-1), which lacks the amino linkage in the sulfonyl group .

Physicochemical Properties

Physical State and Appearance

Data from analogous sulfonamide-bearing benzoic acid derivatives suggest that this compound likely exists as a white to off-white solid at room temperature, consistent with the appearance of HY-100462 (a related benzoic acid derivative with 99.8% purity) .

Synthetic Pathways and Optimization

Reaction Conditions and Yield Optimization

Key parameters from related syntheses include :

  • Temperature Control: Reactions often proceed at 5–10°C to mitigate exothermic side reactions.

  • Molar Ratios: A 1:5–8 ratio of starting material to sulfonating agent (e.g., chlorosulfonic acid) maximizes intermediate formation.

  • Purification: Activated carbon decolorization and recrystallization from ultrapure water improve purity to >99% .

Analytical Characterization

Spectroscopic Data

  • LCMS (Liquid Chromatography-Mass Spectrometry): A molecular ion peak at m/z 314.31 would confirm the molecular weight. Fragmentation patterns would include losses of COOCH₃ (59 Da) and SO₂NH (80 Da) .

  • ¹H NMR: Expected signals include:

    • δ 3.8–4.0 ppm (singlet, methoxy groups).

    • δ 7.5–8.1 ppm (aromatic protons).

    • δ 2.5–3.5 ppm (methylene protons from the 2-methoxy-2-oxoethyl group).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonamide-functionalized benzoic acids are critical intermediates in synthesizing antipsychotics (e.g., amisulpride) and enzyme inhibitors . The amino-sulfonyl group in this compound may serve as a pharmacophore in drug design.

Biochemical Research

The methyl ester moiety enhances cell membrane permeability, making this compound a candidate for in vitro studies targeting sulfonamide-sensitive enzymes like carbonic anhydrase.

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